Ethyl 3-(3-phenylpropanamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(3-phenylpropanamido)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-phenylpropanamido)benzofuran-2-carboxylate typically involves the formation of the benzofuran ring followed by the introduction of the ethyl ester and the amido group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the benzofuran core. Subsequent steps include esterification and amide formation using reagents such as ethyl chloroformate and phenylpropanamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency . Additionally, the use of continuous flow reactors and automated synthesis platforms can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-phenylpropanamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amido or ester groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Ethyl 3-(3-phenylpropanamido)benzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(3-phenylpropanamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in tumor growth or viral replication . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Ethyl 3-(3-phenylpropanamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxylic acid: Lacks the ethyl ester and amido groups, resulting in different chemical properties and biological activities.
3-(3-Phenylpropanamido)benzofuran: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
Ethyl 2-(3-phenylpropanamido)benzofuran-3-carboxylate: Positional isomer with different substitution patterns on the benzofuran ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-24-20(23)19-18(15-10-6-7-11-16(15)25-19)21-17(22)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRRRZXRYHPLGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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